4(1H)-Pyrimidinone, 2,2'-(1,6-hexanediyl)bis(5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is a synthetic organic compound characterized by the presence of pyrimidinone and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidinone derivatives and hexanediyl-based compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.
Reaction Steps: The synthetic route may involve multiple steps, including nucleophilic substitution, coupling reactions, and fluorination. Each step requires precise control of temperature, pressure, and reaction time to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process optimization focuses on minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved in these interactions are often studied using computational modeling and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-chloro-)
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-bromo-)
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-iodo-)
Uniqueness
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
CAS No. |
132901-24-7 |
---|---|
Molecular Formula |
C14H16F2N4O2 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
5-fluoro-2-[6-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)hexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16F2N4O2/c15-9-7-17-11(19-13(9)21)5-3-1-2-4-6-12-18-8-10(16)14(22)20-12/h7-8H,1-6H2,(H,17,19,21)(H,18,20,22) |
InChI Key |
HAPGAZMGCLRKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)CCCCCCC2=NC=C(C(=O)N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.